BenchChemオンラインストアへようこそ!

Tas-108

Breast Cancer Cell Proliferation IC50

TAS-108 (SR16234) is the definitive steroidal SERM for research requiring pure ERα antagonism without confounding residual agonism. Unlike tamoxifen, TAS-108 does not transactivate ERα in the absence of estradiol and uniquely retains full antagonist activity against the D351Y ERα mutant found in tamoxifen-resistant tumors. It blocks both AF-1 and AF-2 transactivation functions while recruiting the corepressor SMRT—a mechanism distinct from fulvestrant. Its partial ERβ agonism supports tissue-selectivity studies in bone and cardiovascular models. Phase II clinical data confirm tolerability at 40–160 mg/day. Procure this compound for translational research on endocrine-resistant breast cancer where standard SERMs fail.

Molecular Formula C39H55NO10
Molecular Weight 697.9 g/mol
CAS No. 229634-98-4
Cat. No. B1683770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTas-108
CAS229634-98-4
SynonymsSR 16234
SR-16234
SR16234
TAS108
TS 108
TS-108
Molecular FormulaC39H55NO10
Molecular Weight697.9 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=CC(=C(C=C1)OCCC2CCC3C2(CCC4C3C(CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C33H47NO3.C6H8O7/c1-6-34(7-2)21-23-8-13-30(31(19-23)36-5)37-17-15-25-9-12-29-32-22(3)18-24-20-26(35)10-11-27(24)28(32)14-16-33(25,29)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h8,10-11,13,19-20,22,25,28-29,32,35H,6-7,9,12,14-18,21H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,25-,28-,29+,32-,33-;/m1./s1
InChIKeyVOHOCSJONOJOSD-SCIDSJFVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TAS-108 (CAS 229634-98-4) Procurement Guide: A Steroidal SERM with Differentiated ER-β Partial Agonism and Low Uterotrophic Liability


TAS-108 (SR16234) is a synthetic, steroidal antiestrogen that functions as a selective estrogen receptor modulator (SERM) with a unique pharmacological profile [1]. It acts as a pure antagonist on estrogen receptor alpha (ERα) while exhibiting partial agonist activity on estrogen receptor beta (ERβ) [2]. This dual mechanism underpins its potential to inhibit estrogen-dependent tumor growth while minimizing uterine stimulation [3]. The compound has been advanced to Phase II clinical trials for hormone receptor-positive breast cancer, demonstrating a tolerable safety profile and linear pharmacokinetics at doses up to 160 mg/day [4].

TAS-108 (CAS 229634-98-4) Differentiation: Why Tamoxifen, Raloxifene, or Fulvestrant Cannot Be Simply Substituted


TAS-108 is not interchangeable with other SERMs or antiestrogens due to its distinct molecular pharmacology and in vivo profile [1]. Unlike tamoxifen, TAS-108 does not exhibit agonistic activity on ERα in the absence of estradiol and demonstrates a much weaker uterotrophic effect in ovariectomized rat models [2]. Its mechanism of blocking both AF-1 and AF-2 transactivation functions of ERα while recruiting the corepressor SMRT distinguishes it from fulvestrant (ICI 182,780) [3]. Additionally, TAS-108 retains activity against tamoxifen-resistant breast cancer cell lines harboring the D351Y ERα mutation, a property not shared by 4-hydroxytamoxifen or raloxifene [4].

TAS-108 (CAS 229634-98-4) Procurement Evidence: Head-to-Head and Cross-Study Quantitative Differentiation Data


Superior Antiproliferative Potency in MCF-7 Cells vs. Tamoxifen and 4-Hydroxytamoxifen

TAS-108 exhibits markedly lower IC50 values for inhibiting estrogen-dependent MCF-7 cell proliferation compared to tamoxifen and its active metabolite 4-hydroxytamoxifen. In one study, TAS-108 demonstrated an IC50 of 34 nmol/L, while tamoxifen required 1.5 μmol/L (1,500 nmol/L) [1]. In another assay, in the presence of estradiol (E2), the IC50 for TAS-108 was 2.15 nmol/L versus 49.7 nmol/L for 4-HT [2].

Breast Cancer Cell Proliferation IC50

Functional Purity as an ERα Antagonist: No Agonist Activity in the Absence of Estradiol

In reporter gene assays, TAS-108 completely inhibited ERα transactivation in the presence of 17β-estradiol (E2) and, critically, did not induce any ERα transactivation in the absence of E2. In contrast, tamoxifen exhibited significant agonistic activity on ERα in the absence of E2 [1].

ERα Antagonism SERM Reporter Assay

Significantly Reduced Uterotrophic Effect in Ovariectomized Rats Compared to Tamoxifen

In ovariectomized rat models, oral administration of TAS-108 produced a much weaker estrogenic effect on uterine weight compared to tamoxifen, and was comparable to raloxifene, a SERM with a lower endometrial cancer risk profile [1].

Uterotrophic Effect In Vivo Endometrial Safety

Retention of Antagonistic Activity Against Tamoxifen-Resistant D351Y ERα Mutant

TAS-108 and fulvestrant (ICI 182,780) both acted as antagonists for the transactivation functions of the D351Y mutant ERα, derived from tamoxifen-resistant breast cancer cells. In contrast, estradiol, 4-hydroxytamoxifen, and raloxifene stimulated D351Y-mediated transcription [1].

Tamoxifen Resistance ERα Mutation Transactivation

Dose-Dependent Clinical Benefit in Phase II Metastatic Breast Cancer with Favorable Safety Profile

In a randomized, double-blind Phase II trial, TAS-108 administered at 40 mg daily demonstrated a clinical benefit rate (CBR) of 21.7% in patients with advanced hormone receptor-positive breast cancer, while the 80 mg group achieved 20% [1]. A separate Phase II study reported a CBR of 30.3% for the 40 mg dose in a Japanese population [2]. Only one drug-related serious adverse event (grade 3 hyperglycemia) was reported across all dose groups [1].

Phase II Clinical Benefit Dose Optimization

TAS-108 (CAS 229634-98-4) Procurement Application Scenarios: Evidence-Based Use Cases for Research and Development


Investigating ERα Antagonism Without ERα Agonist Activity in Breast Cancer Models

TAS-108 is the preferred tool compound for studies requiring pure ERα antagonism in the absence of estradiol. Unlike tamoxifen, which exhibits partial agonist activity, TAS-108 does not induce ERα transactivation in the absence of ligand, as demonstrated in reporter assays [1]. This makes it uniquely suited for elucidating ERα-dependent signaling pathways where residual agonism could confound results.

Studying Tamoxifen-Resistant Breast Cancer Driven by ERα D351Y Mutation

TAS-108 retains full antagonistic activity against the D351Y mutant ERα, a common mutation found in tamoxifen-resistant tumors. In contrast, tamoxifen and raloxifene act as agonists on this mutant, stimulating transcription [1]. Therefore, TAS-108 is a critical research reagent for developing and validating therapies targeting tamoxifen-resistant disease.

Evaluating ERβ Partial Agonism in Bone and Cardiovascular Tissues

TAS-108 exhibits partial agonist activity on ERβ, the most pronounced among tested antiestrogens [1]. Preclinical studies suggest this activity may confer tissue-selective benefits in bone and the cardiovascular system without stimulating the endometrium [2]. Researchers investigating ERβ-mediated effects on bone turnover, lipid metabolism, or vascular function should prioritize TAS-108 as a dual-action SERM probe.

Clinical Trial Material for Postmenopausal Hormone Receptor-Positive Breast Cancer

Phase II clinical data support the use of TAS-108 at 40 mg once daily in postmenopausal women with advanced or metastatic hormone receptor-positive breast cancer, demonstrating clinical benefit rates of 21.7% to 30.3% with a favorable safety profile [1][2]. Procurement of GMP-grade TAS-108 is indicated for clinical studies aimed at further validating its efficacy and safety in this patient population, particularly in those who have progressed on prior endocrine therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tas-108

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.